molecular formula C8H10BFO3 B6343105 3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid CAS No. 1239591-04-8

3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid

Cat. No.: B6343105
CAS No.: 1239591-04-8
M. Wt: 183.97 g/mol
InChI Key: POJOYDYAJWEBMY-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid (CAS: 1239591-04-8) is a fluorinated arylboronic acid derivative with a unique substitution pattern. Its structure features a fluorine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the phenyl ring attached to the boronic acid moiety.

Properties

IUPAC Name

(3-fluoro-2-methoxy-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJOYDYAJWEBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid typically involves the reaction of 3-Fluoro-2-methoxy-4-methylphenylboronic acid with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

The substituent positions and electronic properties of phenylboronic acids critically influence their reactivity, solubility, and biological interactions. Below is a comparison with key analogues:

Compound Name Substituent Positions Electronic Effects Key Applications/Properties
3-Fluoro-2-methoxy-4-methylphenyl 3-F, 2-OCH3, 4-CH3 Electron-withdrawing (F), donating (OCH3), and steric (CH3) Cross-coupling, potential ionophoric activity
2-Fluoro-4-methylphenylboronic acid 2-F, 4-CH3 Moderate electron-withdrawing (F), steric (CH3) Suzuki-Miyaura coupling
4-Fluoro-3-methylphenylboronic acid 4-F, 3-CH3 Electron-withdrawing (F), steric (CH3) Antimicrobial scaffolds
3-Fluorophenylboronic acid 3-F Strong electron-withdrawing (F) Inhibitor of antibiotic resistance
Ortho-(trifluoromethoxy)phenylboronic acid 2-OCH2CF3 Strong electron-withdrawing (OCH2CF3) Selective glucose binding

Key Observations :

  • The methoxy group in the target compound introduces electron-donating effects, which may enhance stability in aqueous environments compared to purely electron-withdrawing substituents (e.g., 3-Fluorophenylboronic acid) .

Solubility and Stability

Phenylboronic acids exhibit variable solubility depending on substituents. Data from phenylboronic acid (PBA) and its esters provide a baseline for comparison:

Compound Solubility in Chloroform (g/L) Solubility in Water (g/L) Thermal Stability (Boroxine Formation)
Phenylboronic acid 220 (moderate) ~15 (method-dependent) Dehydrates at 90°C to boroxine
3-Fluoro-2-methoxy-4-methylphenyl Not reported (predicted low) Likely <15 (due to F, CH3) Likely higher stability due to OCH3
Pinacol ester of PBA 350 (high) Insoluble Stable up to 150°C

Key Observations :

  • The methoxy group may improve solubility in polar solvents compared to purely hydrocarbon-substituted analogues (e.g., 4-Methylbiphenyl derivatives) .
  • Fluorine and methyl groups likely reduce aqueous solubility due to increased hydrophobicity, similar to 3,5-difluorophenylboronic acid .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic and steric effects. A comparison with phenylboronic acid and its derivatives:

Compound Reaction Yield with Iodobenzene (%) Optimal Conditions Reference
Phenylboronic acid 84–86% Water, Fe3O4@CNF catalyst
4-Methylphenylboronic acid 84% Hexanes, silica gel
3-Fluoro-2-methoxy-4-methylphenyl Not reported (predicted lower) Likely requires Pd optimization

Key Observations :

  • The steric bulk of the methyl and methoxy groups in the target compound may reduce coupling efficiency compared to unsubstituted PBA, necessitating optimized catalysts (e.g., nano Fe3O4) or elevated temperatures .
Antimicrobial Activity:
  • Triazole-substituted phenylboronic acids (e.g., meta-substituted derivatives) inhibit KPC-2 β-lactamase with IC50 values <10 µM . The target compound’s fluoro and methoxy groups may enhance binding to similar enzymatic pockets.
Saccharide Binding:
  • Ortho-substituted phenylboronic acids (e.g., ortho-OCH2CF3) exhibit unique glucose selectivity due to steric and electronic effects . The target compound’s methoxy group at the 2-position could mimic this behavior, enabling applications in biosensing.

Biological Activity

3-Fluoro-2-methoxy-4-methylphenyl phenylboronic acid (CAS Number: 1239591-04-8) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following structural formula:

C13H13BFO3\text{C}_{13}\text{H}_{13}\text{B}\text{F}\text{O}_{3}

It features a fluoro group, a methoxy group, and a methyl group on the phenyl ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The boronic acid moiety allows for reversible covalent bonding with diols, which is crucial for inhibiting enzymes and influencing cellular pathways. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signal transduction processes in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values have been reported in several studies:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Mycobacterium abscessus4
Mycobacterium smegmatis4

These findings suggest that the compound may serve as a potential candidate for treating infections caused by resistant strains of bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (breast cancer)0.126
HeLa (cervical cancer)0.150
A549 (lung cancer)0.200

These results indicate that the compound displays selective toxicity towards cancer cells while showing lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Studies

  • Study on Multidrug-resistant Strains : A recent study evaluated the efficacy of this compound against multidrug-resistant Staphylococcus aureus. The compound demonstrated potent activity with an MIC value of 8 µg/mL, indicating its potential as an antimicrobial agent against resistant strains .
  • Anticancer Efficacy in Animal Models : In vivo experiments using mouse models of breast cancer showed that treatment with the compound significantly reduced tumor size and metastasis compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies have indicated moderate absorption and bioavailability, with favorable clearance rates:

ParameterValue
Cmax592 ± 62 mg/mL
Oral Bioavailability (F)31.8%
Clearance82.7 ± 1.97 mL/h/kg

These pharmacokinetic parameters suggest that the compound may be suitable for oral administration and effective systemic delivery .

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